Isoprofen

Übersicht

Beschreibung

ISOPROFEN is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is commonly used to relieve pain, reduce fever, and alleviate inflammation. This compound is known for its effectiveness in treating conditions such as arthritis, menstrual pain, and other musculoskeletal disorders.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ISOPROFEN umfasst in der Regel die folgenden Schritte:

Friedel-Crafts-Acylierung: Benzol wird in Gegenwart von Aluminiumtrichlorid mit Isobutyrylchlorid acyliert, um Isobutylbenzol zu bilden.

Darzens-Reaktion: Isobutylbenzol wird dann einer Darzens-Reaktion unterzogen, um einen α, β-Epoxyester zu bilden.

Hydrolyse und Decarboxylierung: Der Epoxyester wird hydrolysiert und decarboxyliert, um das Aldehyd-Zwischenprodukt zu ergeben.

Carbonylierung: Das Aldehyd wird dann in Gegenwart eines Palladiumkatalysators mit Kohlenmonoxid carbonyliert, um this compound zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig unter Verwendung der kontinuierlichen Flusschemie, um die Effizienz und Ausbeute zu verbessern. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und verringert das Risiko von Nebenreaktionen .

Arten von Reaktionen:

Oxidation: this compound kann einer Oxidation unterzogen werden, um Hydroxyderivate zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Alkoholderivaten führen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an elektrophilen aromatischen Substitutionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nitriermittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Hydroxyderivate von this compound.

Reduktion: Alkoholderivate.

Substitution: Halogenierte oder nitrierte this compound-Derivate.

Wissenschaftliche Forschungsanwendungen

Pain Management

Common Uses:

- Analgesic: Isoprofen is primarily utilized for the relief of mild to moderate pain, such as headaches, dental pain, and musculoskeletal disorders.

- Dysmenorrhea: It effectively reduces menstrual pain by inhibiting prostaglandin synthesis, which is responsible for uterine contractions.

- Postoperative Pain: Often prescribed after surgical procedures to manage acute pain.

Mechanism of Action:

this compound exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis. This results in reduced inflammation and pain perception .

Inflammatory Conditions

Applications in Chronic Inflammation:

- Rheumatoid Arthritis and Osteoarthritis: this compound is commonly used to alleviate symptoms associated with these chronic inflammatory conditions.

- Cystic Fibrosis: High doses of this compound have shown promise in reducing lung inflammation and improving pulmonary function in cystic fibrosis patients .

Research Insights:

Recent studies indicate that this compound may also play a role in neuroinflammation management. For instance, it has been found to inhibit endocannabinoid metabolism, potentially enhancing analgesic effects in neuropathic pain settings .

Novel Therapeutic Uses

Investigational Applications:

- Neurodegenerative Diseases: There is ongoing research into the potential of this compound to mitigate neurodegeneration in conditions like Alzheimer's disease and Parkinson's disease due to its anti-inflammatory properties .

- Cancer Prevention: Preliminary studies suggest that this compound may reduce the incidence of certain cancers, including breast cancer, by influencing inflammatory pathways .

Chemical Defense Applications:

this compound has been investigated for its ability to protect against lung injuries induced by chemical exposure (e.g., phosgene). It has demonstrated efficacy in reducing inflammatory cytokine production and improving survival rates in animal models exposed to harmful agents .

Case Studies

Case Study 1: Osteoarthritis Management

A 68-year-old male with osteoarthritis was prescribed this compound at a dosage of 600 mg three times daily. His treatment resulted in significant pain relief; however, careful monitoring was required due to his history of myocardial infarction. Adjustments were made based on his cardiovascular health status .

Case Study 2: Adverse Reactions

A case report highlighted a rare but severe adverse reaction involving Stevens-Johnson syndrome following this compound use in a pediatric patient. This underscores the importance of monitoring for potential side effects, especially in vulnerable populations .

Summary Table of Applications

| Application Area | Specific Uses | Research Insights |

|---|---|---|

| Pain Management | Headaches, dental pain, dysmenorrhea | Effective analgesic through COX inhibition |

| Inflammatory Conditions | Rheumatoid arthritis, cystic fibrosis | Reduces inflammation; potential neuroprotective effects |

| Novel Therapeutic Uses | Neurodegenerative diseases, cancer | Investigated for long-term neuroprotection |

| Chemical Defense | Protection against lung injuries | Reduces cytokine production post-exposure |

Wirkmechanismus

ISOPROFEN exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Vergleich Mit ähnlichen Verbindungen

Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.

Naproxen: Known for its longer duration of action compared to ISOPROFEN.

Diclofenac: More potent but associated with higher risks of gastrointestinal side effects.

Uniqueness of this compound: this compound is unique in its balanced profile of efficacy and safety. It provides effective pain relief with a relatively lower risk of gastrointestinal side effects compared to other NSAIDs .

Eigenschaften

CAS-Nummer |

57144-56-6 |

|---|---|

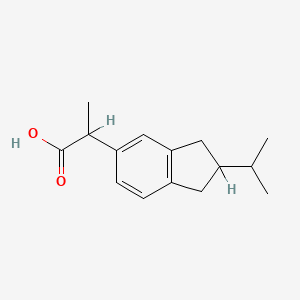

Molekularformel |

C15H20O2 |

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)propanoic acid |

InChI |

InChI=1S/C15H20O2/c1-9(2)13-7-12-5-4-11(6-14(12)8-13)10(3)15(16)17/h4-6,9-10,13H,7-8H2,1-3H3,(H,16,17) |

InChI-Schlüssel |

RYDUZJFCKYTEHX-UHFFFAOYSA-N |

SMILES |

CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |

Kanonische SMILES |

CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(2-isopropyl-5-indanyl)propionic acid 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,R*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (S-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, sodium salt 2-(2-isopropylindan-5-yl)propionic acid UP 517-03 UP-517-03 UP-51703 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.